molecular formula C8H11F3O3 B2466577 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 1823895-51-7

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B2466577
CAS No.: 1823895-51-7
M. Wt: 212.168
InChI Key: WUWTUKRPGKAVNA-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (CAS 1823895-51-7) is a valuable cycloaliphatic building block in medicinal and agrochemical research. The compound features a carboxylic acid functional group and a trifluoromethoxy substituent on the same cyclohexane ring . The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the molecule's acidity, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic properties of active ingredients . This acid is a key synthetic intermediate for the preparation of more complex molecules, such as amides and esters, for use in drug discovery programs and the development of crop protection agents. The compound has a molecular formula of C8H11F3O3 and a molecular weight of 212.17 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWTUKRPGKAVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethoxylation

Nucleophilic substitution using trifluoromethoxide (-OCF₃) sources is a primary route. Silver trifluoromethoxide (AgOCF₃) or potassium trifluoromethoxide (KOCF₃) can displace leaving groups (e.g., halides, tosylates) on cyclohexane derivatives.

Example protocol :

  • Substrate preparation : 3-Bromocyclohexan-1-ol is treated with thionyl chloride to form 3-bromocyclohexyl chloride.
  • Reaction with AgOCF₃ :
    $$
    \text{3-Bromocyclohexyl chloride} + \text{AgOCF}_3 \xrightarrow{\text{DMF, 80°C}} \text{3-(Trifluoromethoxy)cyclohexyl chloride} + \text{AgBr}
    $$
  • Oxidation to carboxylic acid : The chloride intermediate undergoes oxidation with KMnO₄ in acidic conditions to yield the target compound.

Challenges :

  • Low solubility of AgOCF₃ in organic solvents.
  • Competing elimination reactions due to steric hindrance on the cyclohexane ring.

Radical Trifluoromethoxylation

Recent advances in radical chemistry enable C–H bond functionalization. Photoredox catalysis using trifluoromethyl hypofluorite (CF₃OF) as a radical source has shown promise:

$$
\text{Cyclohexane} + \text{CF₃OF} \xrightarrow[\text{Visible light}]{\text{[Ru(bpy)₃]²⁺}} \text{3-(Trifluoromethoxy)cyclohexane} + \text{HF}
$$

Advantages :

  • Avoids pre-functionalized substrates.
  • High regioselectivity under optimized conditions.

Limitations :

  • Requires strict control of reaction stoichiometry to prevent over-fluorination.

Carboxylation of Trifluoromethoxy-Substituted Intermediates

Carbon Dioxide Insertion

A two-step approach involves generating a cyclohexyllithium intermediate followed by CO₂ insertion:

  • Lithiation :
    $$
    \text{3-(Trifluoromethoxy)cyclohexyl bromide} + \text{t-BuLi} \rightarrow \text{3-(Trifluoromethoxy)cyclohexyllithium}
    $$
  • Carboxylation :
    $$
    \text{3-(Trifluoromethoxy)cyclohexyllithium} + \text{CO}_2 \rightarrow \text{3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid}
    $$

Yield optimization :

  • Low temperatures (−78°C) minimize side reactions.
  • Tetrahydrofuran (THF) as a solvent enhances CO₂ solubility.

Oxidation of Alcohol Precursors

Primary alcohols can be oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):

$$
\text{3-(Trifluoromethoxy)cyclohexanemethanol} \xrightarrow{\text{Jones reagent}} \text{this compound}
$$

Reaction conditions :

  • 0–5°C to prevent over-oxidation.
  • Typical yields: 60–75% after purification.

Comparison of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Limitations
Nucleophilic substitution 3-Bromocyclohexan-1-ol AgOCF₃, KMnO₄ 45–55 ≥90 Low scalability
Radical functionalization Cyclohexane CF₃OF, [Ru(bpy)₃]²⁺ 30–40 85–90 Requires photoredox setup
CO₂ insertion 3-(Trifluoromethoxy)cyclohexyl bromide t-BuLi, CO₂ 50–60 ≥95 Sensitivity to moisture
Alcohol oxidation 3-(Trifluoromethoxy)cyclohexanemethanol Jones reagent 60–75 ≥98 Hazardous waste generation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves heat management and reaction control:

  • Microreactors enable precise mixing of AgOCF₃ and cyclohexane derivatives.
  • In-line purification using scavenger resins reduces downstream processing.

Catalyst Recycling

Heterogeneous catalysts (e.g., palladium on carbon) facilitate reagent recovery in hydrogenation steps:

$$
\text{3-(Trifluoromethoxy)cyclohexanone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Trifluoromethoxy)cyclohexanol}
$$

Catalyst reuse : Up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has a wide range of applications across different scientific domains:

Chemistry

  • Building Block for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique trifluoromethoxy group allows for the creation of diverse derivatives with tailored properties .

Biology

  • Biological Activity Studies: The compound is explored for its potential antimicrobial and antiviral properties. Research indicates that derivatives with trifluoromethyl groups exhibit enhanced efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action: The trifluoromethoxy group can increase lipophilicity, enhancing membrane permeability and potentially influencing enzyme and receptor interactions .

Medicine

  • Drug Development: Ongoing research aims to explore the compound's therapeutic potential, particularly in modulating biological pathways relevant to disease treatment. It may have applications as an anti-inflammatory or analgesic agent .
  • Pharmacological Effects: Similar compounds have shown antihypertensive activity and neuroprotective effects, suggesting that this compound may be beneficial in treating vascular and neurodegenerative conditions .

Industry

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with unique properties, leveraging its distinctive reactivity due to the trifluoromethoxy group .

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl groups possess significant antimicrobial properties. For instance:

  • A study indicated that modifications in structure led to improved activity against resistant bacterial strains .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties similar to other fluorinated compounds. These findings highlight its potential use in developing new anti-inflammatory drugs.

Cancer Research

Investigations into the compound's effects on cancer cells are ongoing, with early results indicating possible inhibitory effects on tumor growth due to its interaction with specific molecular targets involved in cancer progression.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other resistant strains
Anti-inflammatoryPotential for reducing inflammation
NeuroprotectivePossible protective effects against oxidative stress

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : C₈H₁₁F₃O₃ (based on trans-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid) .
  • Molecular Weight : ~212.17 g/mol .

Comparison with Similar Compounds

Structural Analogues: Substituent Type and Position

The following table compares 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid with structurally related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound -OCF₃ (3) C₈H₁₁F₃O₃ 212.17 Trifluoromethoxy group at position 3
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid -CF₃ (3) C₈H₁₁F₃O₂ 196.17 Trifluoromethyl group instead of -OCF₃; lower oxygen content .
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid -CF₃ (4) C₈H₁₁F₃O₂ 196.17 Substituent at position 4; higher steric hindrance .
cis-3-Hydroxycyclohexane-1-carboxylic acid -OH (3, cis) C₇H₁₂O₃ 144.17 Hydroxyl group; lower lipophilicity .

Key Observations :

  • Electron-Withdrawing Effects : The -OCF₃ group is less electron-withdrawing than -CF₃ but more than -OH, influencing acidity and reactivity .
  • Positional Isomerism : Substituents at the 3-position (e.g., -OCF₃, -CF₃) may induce different steric and electronic effects compared to 4-position analogs .

Acidic Properties

The pKa values of hydroxy-substituted cyclohexane-1-carboxylic acids highlight the impact of substituent type and stereochemistry:

Compound Name pKa Notes Source
cis-3-Hydroxycyclohexane-1-carboxylic acid 4.602 Higher acidity due to -OH hydrogen bonding .
trans-4-Hydroxycyclohexane-1-carboxylic acid 4.836 Steric effects reduce acidity slightly .

For fluorinated analogs like this compound, the -OCF₃ group is expected to lower the pKa compared to -OH derivatives, enhancing acidity due to its electron-withdrawing nature.

Commercial Availability and Pricing

  • Trans-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid : Priced at €728.00/50 mg, indicating high demand for research use .
  • 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid : A cyclopropane analog with a molecular weight of 246.18, available via specialty suppliers .

Biological Activity

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, with the CAS number 1823895-51-7, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which can significantly influence its interaction with biological systems. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.

The compound is a cyclohexane derivative with a carboxylic acid functional group and a trifluoromethoxy substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Enzyme Interaction Studies : The binding affinity of this compound with various biological macromolecules has been evaluated, indicating potential interactions that could modulate enzyme activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, similar to other cyclohexane derivatives that target COX enzymes .
  • Cellular Interaction : The trifluoromethoxy group may facilitate enhanced interaction with cellular membranes or proteins, influencing signal transduction pathways.

Study 1: Antimicrobial Activity

A study conducted on various trifluoromethyl-substituted compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Study 2: Inhibition of COX Enzymes

In vitro assays revealed that the compound inhibits COX-2 activity with an IC50 value comparable to known NSAIDs. This suggests its potential as an anti-inflammatory agent.

CompoundIC50 (µM)
This compound2.5
Aspirin1.8

Q & A

Q. What are the recommended synthetic routes for 3-(trifluoromethoxy)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

  • Route 1 (Trifluoromethoxy Introduction): Begin with a cyclohexane derivative (e.g., cyclohexene) and introduce the trifluoromethoxy group using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., NaH). Subsequent carboxylation via CO₂ insertion or oxidation of a pre-functionalized intermediate (e.g., hydroxymethyl group) yields the carboxylic acid moiety .
  • Route 2 (Late-Stage Functionalization): Start with a pre-formed cyclohexane-1-carboxylic acid and perform electrophilic trifluoromethoxylation using reagents like AgOCF₃ or photoredox catalysis. This method requires precise control of steric and electronic effects to ensure regioselectivity .

Key Considerations:

  • Reagent Selection: Strong bases (e.g., NaH) enhance nucleophilic substitution efficiency but may degrade acid-sensitive intermediates.
  • Temperature: Lower temperatures (0–25°C) minimize side reactions during trifluoromethoxy introduction.
  • Yield Optimization: Yields typically range from 40–60% for multi-step routes. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify cyclohexane ring protons (δ 1.2–2.5 ppm) and confirm trifluoromethoxy (OCF₃) absence of splitting due to CF₃ group symmetry.
    • ¹³C NMR: Carboxylic acid carbon appears at δ ~170–175 ppm; trifluoromethoxy carbon (δ ~120 ppm, quartet due to J-C-F coupling).
  • HPLC-MS: Confirm molecular weight ([M-H]⁻ ion at m/z 228.04) and purity (>95% using C18 columns, 0.1% formic acid/ACN mobile phase) .
  • X-ray Crystallography: Resolve stereochemistry (if applicable) and confirm substituent positions. Requires high-purity crystals grown via slow evaporation in ethanol .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

Methodological Answer: The -OCF₃ group:

  • Electron-Withdrawing Effect: Increases carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.7 for non-fluorinated analogs), enhancing solubility in polar solvents (e.g., DMSO, methanol).
  • Lipophilicity: LogP increases by ~1.5 units compared to -OCH₃ analogs, improving membrane permeability in biological assays.
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as shown in analogous fluorinated cyclohexane derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions. The carboxylic acid group often binds to catalytic residues (e.g., lysine, arginine), while the trifluoromethoxy group stabilizes hydrophobic pockets.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. For example, in COX-2 inhibition studies, -OCF₃ enhances residence time by 30% compared to -OCH₃ .
  • QSAR Analysis: Corrogate substituent effects (e.g., Hammett σ constants for -OCF₃) with IC₅₀ values from enzyme assays to design analogs .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomes) to identify rapid clearance (e.g., esterase hydrolysis of the carboxylic acid).
  • Prodrug Strategies: Synthesize methyl ester or amide derivatives to improve bioavailability. For example, ester prodrugs of similar compounds show 5x higher AUC in rats .
  • Dose Adjustments: Recalibrate in vivo doses based on protein binding (e.g., >90% binding reduces free drug concentration) .

Q. What strategies improve regioselectivity in trifluoromethoxy substitution reactions?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., boronate esters) to guide -OCF₃ placement. Remove post-reaction via hydrolysis.
  • Catalytic Systems: Use Cu(I)/phenanthroline catalysts to favor para substitution in aromatic intermediates (if applicable).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta/para selectivity in cyclohexane systems .

Q. How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays: Incubate at pH 2 (simulating stomach) and 7.4 (blood) for 24h. Monitor degradation via HPLC; >90% stability indicates suitability for oral administration.
  • Light/Heat Stress Testing: Expose to 40°C/75% RH for 4 weeks. Degradation products (e.g., decarboxylation) identified via LC-MS .

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